molecular formula C12H19NO5S B1609769 (R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate CAS No. 409081-18-1

(R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate

Cat. No. B1609769
CAS RN: 409081-18-1
M. Wt: 289.35 g/mol
InChI Key: BGTUHDOWLHXQIA-FZSMXKCYSA-N
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Description

(R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate is a chemical compound that is widely used in scientific research. It is also known as L-Leucine methyl ester hydrochloride and is a derivative of the amino acid Leucine. This compound has been extensively studied for its various biochemical and physiological effects.

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay Development

A study by J. Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting a wide range of sulfonamide antibiotics in milk samples. This was achieved by using immunoreagents designed to detect the common aminobenzenesulfonylamino moieties, indicative of the compound's utility in enhancing selectivity and sensitivity in biosensing applications (J. Adrián et al., 2009).

Structural Analysis and Interactions

K. S. S. Babu et al. (2014) conducted a study on the crystal structure of a salt closely related to (R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate. Their research provided insights into the geometric and interactive properties of such compounds, contributing to a deeper understanding of their behavior and potential applications in materials science (K. S. S. Babu et al., 2014).

Natural Product Derivation

Research by Qing-lan Guo et al. (2015) isolated new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, showcasing the potential for compounds related to (R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate to serve as intermediates in the discovery and synthesis of natural product derivatives with potential therapeutic applications (Qing-lan Guo et al., 2015).

Agricultural Fungicide Delivery

E. Campos et al. (2015) investigated the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, two fungicides widely used in agriculture. This study demonstrates the role of related compounds in developing carrier systems that improve the efficiency and safety of fungicide delivery, highlighting the potential for environmental and agricultural applications (E. Campos et al., 2015).

properties

IUPAC Name

methyl (3R)-3-aminobutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(6)3-5(7)8-2/h2-5H,1H3,(H,8,9,10);4H,3,6H2,1-2H3/t;4-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTUHDOWLHXQIA-FZSMXKCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461731
Record name 4-Methylbenzene-1-sulfonic acid--methyl (3R)-3-aminobutanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate

CAS RN

409081-18-1
Record name 4-Methylbenzene-1-sulfonic acid--methyl (3R)-3-aminobutanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-3-aminobutyrate p-toluenesulfonate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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